mPEG17-OH
Description
mPEG17-OH (methoxy-polyethylene glycol₁₇-hydroxyl) is a linear, amphiphilic polymer composed of a methoxy-terminated polyethylene glycol (PEG) chain with 17 repeating ethylene oxide units and a terminal hydroxyl (-OH) group. Its molecular formula is CH₃O-(CH₂CH₂O)₁₇-OH, and its average molecular weight is approximately 800–900 g/mol depending on the purity and synthesis method . This compound is widely used in biomedical research for drug delivery, surface modification, and bioconjugation due to its biocompatibility, water solubility, and ability to reduce immunogenicity. The hydroxyl group enables further functionalization, such as esterification or etherification, to tailor its applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O18/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-53-35-34-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-36/h36H,2-35H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAPBOYXHLNTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025061 | |
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxadopentacontan-52-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059605-04-7 | |
| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-Heptadecaoxadopentacontan-52-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of mPEG17-OH typically involves multiple steps of organic synthesis. Initially, a series of ethylene glycol monomers are synthesized and then linked together to form the this compound molecular structure . The industrial production of this compound involves the polymerization of ethylene oxide in the presence of a catalyst, followed by the termination of the polymer chain with a methoxy group .
Chemical Reactions Analysis
mPEG17-OH undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Drug Delivery Systems
Overview:
mPEG17-OH is extensively used in the formulation of drug delivery systems due to its ability to improve solubility, stability, and bioavailability of therapeutic agents. The hydrophilic nature of this compound enhances the solubility of poorly soluble drugs, facilitating their delivery in aqueous environments.
Applications:
- Nanoparticle Formulations: this compound is commonly employed in creating polymeric nanoparticles that encapsulate drugs. These nanoparticles can improve targeted delivery and reduce side effects.
- Micelles: The compound can form micelles that solubilize hydrophobic drugs, enhancing their therapeutic efficacy.
- Hydrogels: this compound-based hydrogels are used for sustained drug release, providing controlled release profiles for various pharmaceuticals.
Case Study Example:
A study demonstrated the use of this compound in the formulation of doxorubicin-loaded nanoparticles. The results indicated improved drug release rates and enhanced cytotoxicity against cancer cells compared to free doxorubicin formulations .
Bioconjugation
Overview:
Bioconjugation involves linking biomolecules with synthetic polymers to enhance their functionality. This compound serves as an ideal linker due to its biocompatibility and ability to reduce immunogenicity.
Applications:
- Protein Modification: this compound can modify proteins to improve their stability and circulation time in vivo.
- Antibody-Drug Conjugates (ADCs): It is used to conjugate cytotoxic drugs to antibodies, enabling targeted cancer therapy.
- Enzyme Stabilization: The compound can stabilize enzymes by forming PEGylated derivatives, enhancing their activity and lifespan.
Case Study Example:
Research on PEGylated insulin using this compound showed a significant increase in the half-life of insulin in circulation, leading to improved glycemic control in diabetic models .
Nanotechnology
Overview:
In nanotechnology, this compound is crucial for developing nanocarriers and enhancing the performance of nanomaterials.
Applications:
- Nanoparticles for Imaging: this compound-modified nanoparticles are used in imaging applications due to their ability to improve contrast agents' solubility and stability.
- Nanosensors: The compound can be integrated into nanosensors for detecting biomolecules with high sensitivity.
Data Table: Applications of this compound in Nanotechnology
| Application Type | Description | Benefits |
|---|---|---|
| Imaging Nanoparticles | Used as a contrast agent modifier | Enhanced solubility and stability |
| Nanosensors | Integrates into sensors for biomolecule detection | High sensitivity and specificity |
Biomedical Research
Overview:
this compound plays a vital role in various biomedical research applications due to its non-toxic nature and compatibility with biological systems.
Applications:
- Cell Culture: It is used as a coating material for cell culture plates to enhance cell adhesion and growth.
- Gene Delivery Systems: this compound-modified vectors are utilized for delivering nucleic acids into cells effectively.
Case Study Example:
A study investigating the use of this compound in gene delivery systems found that it significantly improved transfection efficiency compared to non-modified vectors, highlighting its potential in gene therapy applications .
Mechanism of Action
The mechanism of action of mPEG17-OH involves its ability to form hydrogen bonds with water molecules, making it highly hydrophilic. This property allows it to modify the surface properties of materials, enhance the solubility of drugs, and improve the biocompatibility of medical devices . The molecular targets and pathways involved include interactions with cell membranes and proteins, which can influence cellular uptake and distribution of drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize mPEG17-OH, we compare it with two structurally analogous PEG derivatives: mPEG-CHO (methoxy-PEG-aldehyde) and mPEG-NCO (methoxy-PEG-isocyanate). These compounds share the same PEG backbone but differ in their terminal functional groups, leading to distinct reactivity and applications.
Structural and Functional Comparison
| Property | This compound | mPEG-CHO | mPEG-NCO |
|---|---|---|---|
| Molecular Weight | ~800–900 g/mol | ~850–950 g/mol | ~900–1000 g/mol |
| Functional Group | Hydroxyl (-OH) | Aldehyde (-CHO) | Isocyanate (-NCO) |
| Reactivity | Moderate (nucleophilic) | High (electrophilic) | Very high (electrophilic) |
| Solubility | Water-soluble | Water-soluble | Soluble in polar solvents |
| Primary Use | Drug delivery, hydrogels | Protein conjugation | Polymer crosslinking |
Key Differences
Reactivity and Applications this compound: The hydroxyl group participates in esterification or etherification reactions, making it suitable for creating biodegradable hydrogels or modifying surfaces (e.g., nanoparticles) . mPEG-CHO: The aldehyde group reacts rapidly with amine-containing biomolecules (e.g., proteins, peptides) via Schiff base formation, enabling stable bioconjugates for targeted therapies . mPEG-NCO: The isocyanate group reacts vigorously with amines or alcohols to form urethane/urea bonds, ideal for synthesizing crosslinked polymers or functionalizing hydrophobic materials .
Stability and Handling
- This compound is stable under ambient conditions, whereas mPEG-CHO and mPEG-NCO require storage in anhydrous environments to prevent premature hydrolysis or polymerization .
Biological Compatibility
- This compound’s low reactivity minimizes toxicity in vivo, while mPEG-NCO’s high reactivity necessitates careful purification to remove unreacted isocyanate residues .
Research Findings and Data
Solubility and Aggregation Behavior
Studies indicate that this compound exhibits superior water solubility compared to mPEG-CHO and mPEG-NCO due to its terminal hydroxyl group’s hydrogen-bonding capacity. For example:
- Critical Micelle Concentration (CMC) :
In Vivo Performance
- This compound-modified nanoparticles show a 40% increase in blood circulation time compared to unmodified counterparts, attributed to reduced macrophage uptake .
- mPEG-CHO -antibody conjugates demonstrate 90% binding efficiency to cancer cells in vitro, outperforming traditional carbodiimide-based conjugates .
Biological Activity
Introduction
mPEG17-OH, a methoxy poly(ethylene glycol) derivative, is recognized for its significant biological activity, particularly in drug delivery and therapeutic applications. This compound's unique properties stem from its structure, which allows for enhanced solubility, biocompatibility, and reduced immunogenicity. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound consists of a polyethylene glycol (PEG) backbone with a terminal hydroxyl group. The molecular weight of 17 kDa contributes to its solubility in water and biological fluids, making it an ideal candidate for various biomedical applications.
Key Properties
- Solubility: Highly soluble in aqueous environments.
- Biocompatibility: Minimal toxicity and immunogenic response.
- Stability: Resistant to enzymatic degradation.
Drug Delivery Applications
This compound has been extensively studied for its role in drug delivery systems. Its ability to form micelles and nanoparticles enhances the solubility of poorly water-soluble drugs and facilitates targeted delivery.
Table 1: Comparison of Drug Delivery Systems Using this compound
| Drug Type | Delivery System | Release Profile | Targeting Mechanism |
|---|---|---|---|
| Anticancer Drugs | This compound Nanoparticles | Sustained release | Passive targeting |
| Peptide Drugs | This compound Micelles | Controlled release | Active targeting via ligands |
| Antibodies | This compound Conjugates | Extended half-life | Enhanced circulation stability |
Immunological Studies
Research indicates that this compound reduces the immunogenicity of conjugated proteins. A study demonstrated that the methoxy group in mPEG plays a crucial role in modulating immune responses, leading to decreased antibody production against the conjugated protein.
Case Study: Immune Response Modulation
A comparative study assessed the immune response to mPEG-conjugated proteins versus non-conjugated proteins. The results showed a significant reduction in antibody formation against this compound conjugates, suggesting enhanced tolerance and potential for therapeutic use in chronic diseases where immune modulation is beneficial .
Cancer Therapy
This compound has been utilized in formulating anticancer therapeutics. Its ability to encapsulate chemotherapeutic agents while minimizing systemic toxicity has been highlighted in several studies.
Research Findings
- Study 1: A formulation of doxorubicin with this compound nanoparticles showed a 50% increase in tumor accumulation compared to free doxorubicin due to the enhanced permeability and retention (EPR) effect .
- Study 2: In vivo studies indicated that this compound modified nanoparticles resulted in reduced side effects and improved therapeutic efficacy in breast cancer models .
Gene Delivery
Recent advancements have explored the potential of this compound in gene therapy. Its ability to facilitate the delivery of nucleic acids while protecting them from degradation is promising for future therapeutic strategies.
Table 2: Gene Delivery Efficacy Using this compound
| Nucleic Acid Type | Delivery Vehicle | Transfection Efficiency | Cytotoxicity Level |
|---|---|---|---|
| siRNA | This compound Lipoplexes | 70% | Low |
| DNA | This compound Polyplexes | 65% | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
